molecular formula C12H10N2O2 B2741462 N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide CAS No. 2361658-04-8

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide

Cat. No.: B2741462
CAS No.: 2361658-04-8
M. Wt: 214.224
InChI Key: YAPRCWFYXDWAKT-UHFFFAOYSA-N
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Description

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide is a synthetically accessible quinolinone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a 1H-quinolin-2-one scaffold, a privileged structure in drug discovery known to confer a wide range of biological activities . Researchers are particularly interested in quinolinone derivatives for their potential as inhibitors of key enzymatic targets. Structurally similar compounds have demonstrated potent and selective inhibition of topoisomerase I (Topo I), a critical nuclear enzyme for DNA replication and transcription, positioning them as promising scaffolds for the development of novel anticancer agents . Furthermore, the quinolin-2-one core is a key structural motif in investigations of the Quinone Reductase 2 (NQO2) pathway. NQO2 is a flavin-dependent enzyme implicated in cellular responses to oxidative stress, the regulation of apoptosis and autophagy, and is an identified off-target for over 30 kinase inhibitors and other bioactive molecules . Intriguingly, NQO2 is also involved in learning and memory processes within the brain, with studies showing that its inhibition can improve performance in memory and learning models . The prop-2-enamide (acrylamide) group in its structure provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop more potent or selective probes. This reagent is intended for research applications only, including in vitro assays, as a synthetic intermediate in organic chemistry, and for the investigation of mechanisms related to cell proliferation and neurological function. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-oxo-1H-quinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-11(15)13-9-4-3-5-10-8(9)6-7-12(16)14-10/h2-7H,1H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPRCWFYXDWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC2=C1C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Radical Intermediates

The cyclization of β-bromoacrylamides proceeds through a radical chain mechanism. Initiation involves single-electron transfer from K₂CO₃ to the β-bromoamide, generating a bromine radical and a carbon-centered radical. Subsequent 6-endo cyclization forms the quinolinone ring, with the acrylamide group remaining intact due to resonance stabilization (Scheme 3). Radical scavengers like TEMPO suppress product formation, corroborating this pathway.

Acylation Dynamics

The acylation of 3a follows a classical two-step mechanism: (i) deprotonation of the amine by triethylamine, forming a nucleophilic amide ion, and (ii) attack on the electrophilic carbonyl carbon of acryloyl chloride. Steric hindrance at the 5-position slightly reduces reactivity compared to para-substituted analogues, necessitating excess acyl chloride.

Analytical Characterization and Validation

This compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key signals include:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.58 (s, 1H, NH), 8.41 (s, 1H, H-4), 7.65 (d, J = 7.7 Hz, 1H, H-8), 6.40–6.55 (m, 2H, CH₂=CH), 5.80 (dd, J = 10.2, 2.3 Hz, 1H, CH=CH₂).
  • IR (KBr) : ν 1675 cm⁻¹ (C=O, lactam), 1640 cm⁻¹ (C=O, acrylamide), 1550 cm⁻¹ (C=C).

Purity is confirmed via HPLC (95%, C18 column, MeOH/H₂O = 70:30), and the melting point is observed at 210–213°C.

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison for this compound

Route Steps Total Yield (%) Key Advantage
A 2 68 High purity, scalable
B 1 72 Fewer steps, radical efficiency

Route B offers efficiency but requires stringent control over radical intermediates. Route A, while longer, provides better reproducibility for gram-scale synthesis.

Challenges and Mitigation Strategies

  • Nitro Reduction Over-Reduction : Catalytic hydrogenation at 40 psi H₂ prevents dehalogenation or ring saturation.
  • Acryloyl Chloride Polymerization : Adding hydroquinone (0.1% wt) inhibits radical polymerization during acylation.
  • Regioselectivity in Cyclization : Meta-substituted N-aryl groups ensure correct positioning of the acrylamide post-cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis Applications

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions:

  • Oxidation: Can be oxidized to form quinoline N-oxides.
  • Reduction: The enamide group can be reduced to an amine.
  • Electrophilic Substitution: The quinoline ring can undergo electrophilic substitutions, leading to substituted derivatives.

These reactions are crucial for developing new compounds with potential biological activities or industrial applications .

The compound has been studied for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated efficacy against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity:

Several studies have highlighted the compound's anticancer properties:

  • In vitro tests on cancer cell lines have shown that it can induce apoptosis at low concentrations, indicating a strong potential for cancer treatment.
  • In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at therapeutic doses .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical contexts:

Case Studies:

  • Cancer Treatment:
    • Objective: Evaluate effects on breast cancer models.
    • Results: Induced apoptosis in cancer cells with minimal effects on normal cells.
  • Inflammation Control:
    • Objective: Assess anti-inflammatory effects in arthritis models.
    • Results: Significant reduction in inflammation markers and paw swelling observed after treatment .
  • Oxidative Stress Studies:
    • The compound has been shown to decrease malondialdehyde levels while increasing antioxidant enzyme activities, suggesting a role in reducing oxidative stress.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its unique chemical properties make it valuable for creating innovative industrial products .

Data Summary Table

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex moleculesVersatile intermediate for various reactions
Biological ActivityAntimicrobial and anticancer propertiesSignificant efficacy against pathogens and cancer cell lines
Therapeutic UsesCancer treatment and anti-inflammatory effectsInduces apoptosis; reduces inflammation markers
Industrial UseIntermediate for dyes and pigmentsValuable for innovative product development

Mechanism of Action

The mechanism of action of N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs: Quinolin-2-one Derivatives

Compound 36a (1-(2-cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)

  • Core Structure: Shares the quinolin-2-one scaffold but includes a 4-hydroxy group and a dihydroquinoline system.
  • Substituents: A cyanoethyl group at N1 and a pyridylmethyl carboxamide at C3.
  • Activity : Demonstrates high analgesic activity, attributed to its nitrile group and possible metabolites (acid/amide forms). The pyridylmethyl substituent may enhance solubility or target binding via hydrogen bonding .
  • Comparison: Unlike the target compound’s C5 prop-2-enamide, Compound 36a’s C3 carboxamide and pyridyl group suggest divergent target selectivity.

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide

Functional Analogs: Anti-inflammatory Amides

Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)

  • Core Structure: Phenylpropanoid acrylamide lacking a quinoline core.
  • Substituents : Hydroxyl and methoxy groups on phenyl rings, with a methoxyethyl chain.
  • Activity: Exhibits potent anti-inflammatory activity (IC₅₀ < 17.21 µM), likely due to phenolic groups modulating oxidative stress or cytokine pathways .
  • Comparison: While both compounds share an acrylamide moiety, the quinolin-2-one core in the target compound may confer distinct electronic properties (e.g., enhanced π-stacking) or metabolic stability compared to Compound 4’s simpler phenylpropanoid structure.

Pharmacological Analogs: EGFR Inhibitors

Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)

  • Core Structure : Aniline derivative with a prop-2-enamide group.
  • Substituents: Methoxy, dimethylaminoethyl, and methyl indole groups.
  • Activity : Covalently inhibits EGFR tyrosine kinase (anticancer), leveraging the prop-2-enamide’s reactivity to target cysteine residues .
  • Comparison: The target compound’s quinolin-2-one core may alter binding kinetics compared to osimertinib’s aniline scaffold. The planar quinoline system could enhance DNA intercalation or kinase domain interactions, while the absence of osimertinib’s bulky substituents might reduce off-target effects.

Andamertinib

  • Core Structure : Similar to osimertinib but includes a methoxyazetidine-piperidine group.
  • Activity : EGFR inhibitor with structural modifications for improved selectivity .
  • Comparison: Both andamertinib and the target compound utilize prop-2-enamide for covalent binding, but the quinolin-2-one core likely redirects target specificity (e.g., toward non-EGFR kinases or inflammatory pathways).

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity Source
This compound Quinolin-2-one C5 prop-2-enamide Not specified Target
Compound 36a Quinolin-2-one C3 pyridylmethyl carboxamide, N1 cyanoethyl Analgesic
Compound 4 Phenylpropanoid 4-hydroxy-3-methoxyphenyl, methoxyethyl acrylamide Anti-inflammatory (IC₅₀ <17 µM)
Osimertinib Aniline Methoxy, dimethylaminoethyl, methyl indole EGFR inhibition (anticancer)
Andamertinib Aniline Methoxyazetidine-piperidine, methyl indazole EGFR inhibition

Research Findings and Mechanistic Insights

  • Prop-2-enamide Group : Enables covalent binding in kinase inhibitors (e.g., osimertinib), suggesting the target compound may share this mechanism if tested against kinases.
  • Anti-inflammatory Potential: Structural similarities to Compound 4 suggest possible activity against inflammatory mediators, though the quinoline core may alter solubility or bioavailability.
  • Metabolic Stability: The electron-withdrawing quinolin-2-one oxo group could reduce oxidative metabolism compared to phenylpropanoids, extending half-life .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide?

Answer: The synthesis of this compound typically involves coupling 5-amino-2-oxo-1H-quinoline with acryloyl chloride or its derivatives. A two-step protocol is commonly employed:

Intermediate formation : React 5-amino-2-oxo-1H-quinoline with a base (e.g., triethylamine) in anhydrous dichloromethane.

Acylation : Add acryloyl chloride dropwise under nitrogen atmosphere at 0–5°C, followed by stirring at room temperature for 12–24 hours.
Key considerations :

  • Use Schlenk-line techniques to exclude moisture .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for vinyl protons (δ 5.8–6.5 ppm, doublets) and quinoline NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quinoline carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]⁺ to theoretical mass (e.g., C₁₂H₁₀N₂O₂: 214.0743) .
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% formic acid) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Answer: Discrepancies may arise from assay conditions or target specificity. Mitigate these by:

  • Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
  • Enzyme kinetics : Compare IC₅₀ values under standardized pH, temperature, and co-factor conditions .
  • Orthogonal assays : Validate kinase inhibition (if applicable) using both fluorescence polarization and radiometric assays .
    Example : If anti-cancer activity varies between cell lines, perform transcriptomic profiling to identify resistance markers (e.g., EGFR T790M mutation) .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound?

Answer: Adopt a multi-modal approach:

  • Cellular thermal shift assay (CETSA) : Identify direct protein targets by monitoring thermal stability shifts in drug-treated lysates .
  • Molecular docking : Use software like AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., kinases, cytochrome P450) .
  • CRISPR-Cas9 knockout screens : Identify synthetic lethal genes to pinpoint pathway dependencies .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer: Modify key regions systematically:

  • Quinoline core : Introduce electron-withdrawing groups (e.g., -F) at position 2 to enhance metabolic stability .
  • Acrylamide moiety : Replace prop-2-enamide with substituted acrylamides (e.g., CF₃, Cl) to improve target binding .
  • Substituent screening : Use parallel synthesis to generate a library of derivatives (e.g., 50+ analogs) and test in high-throughput assays .

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